
1-Methyl-4-picolinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:
Reactants: 1-methyl-4-picoline and tetrafluoroboric acid.
Conditions: The reaction is carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like chloride or bromide ions in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-picolinium tetrafluoroborate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.
Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Methyl-4-picolinium tetrafluoroborate stands out due to its unique combination of properties:
- Higher Thermal Stability: Compared to similar compounds, it exhibits higher thermal stability, making it suitable for high-temperature applications.
- Enhanced Solubility: It has better solubility in various solvents, enhancing its versatility in different reactions.
- Specificity in Reactions: The compound shows higher specificity in nucleophilic substitution reactions, leading to more selective product formation.
Properties
CAS No. |
14729-71-6 |
|---|---|
Molecular Formula |
C7H10BF4N |
Molecular Weight |
194.97 g/mol |
IUPAC Name |
1,4-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 |
InChI Key |
IIFZIZIVMSXAKN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


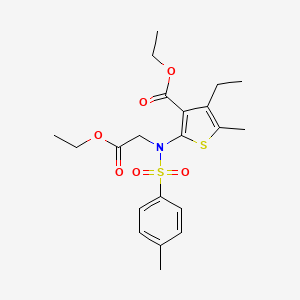
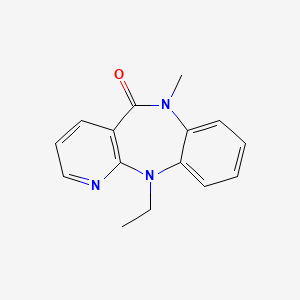
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
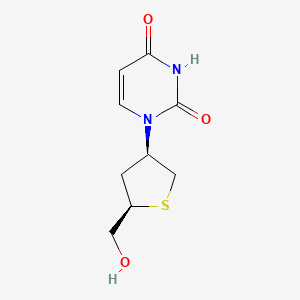

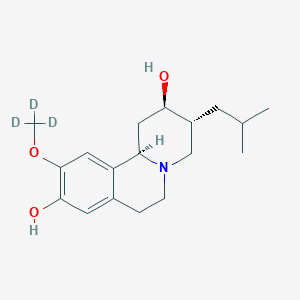

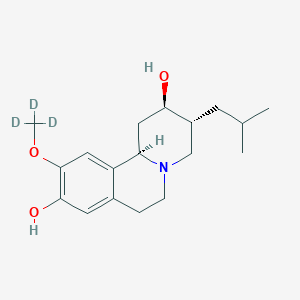

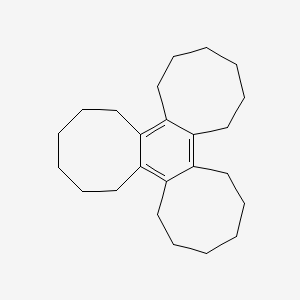
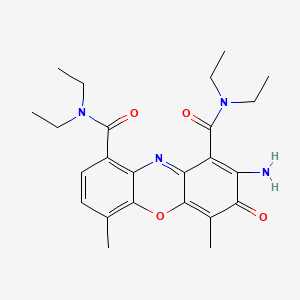
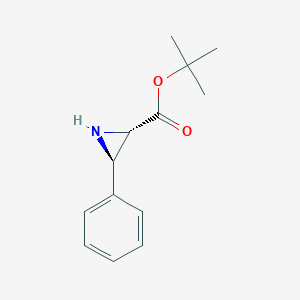
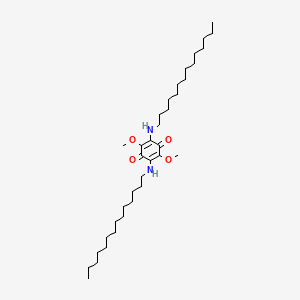
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)
